molecular formula C15H15N3O3S B3003900 Ethyl 4-{[(2-pyrimidinylthio)acetyl]amino}benzoate CAS No. 403835-16-5

Ethyl 4-{[(2-pyrimidinylthio)acetyl]amino}benzoate

Cat. No.: B3003900
CAS No.: 403835-16-5
M. Wt: 317.36
InChI Key: MDIVJFBMJJEVDQ-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2-pyrimidinylthio)acetyl]amino}benzoate is a benzoate ester derivative featuring a pyrimidinylthioacetylaminobenzoate core. This compound is structurally characterized by:

  • Ethyl benzoate backbone: Provides lipophilicity and ester functionality for metabolic stability.
  • Pyrimidinylthioacetyl moiety: A sulfur-containing heterocyclic group that enhances binding affinity to biological targets through hydrogen bonding and hydrophobic interactions .
  • Amide linker: Facilitates structural flexibility and interaction with enzymatic active sites.

Properties

IUPAC Name

ethyl 4-[(2-pyrimidin-2-ylsulfanylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-2-21-14(20)11-4-6-12(7-5-11)18-13(19)10-22-15-16-8-3-9-17-15/h3-9H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIVJFBMJJEVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(2-pyrimidinylthio)acetyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 2-pyrimidinylthiol and acetyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the product. The final compound is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2-pyrimidinylthio)acetyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidinylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

Ethyl 4-{[(2-pyrimidinylthio)acetyl]amino}benzoate serves as a building block in the synthesis of more complex molecules. It is utilized in the development of novel chemical compounds and materials due to its reactive functional groups.

Biology

This compound has been investigated for its potential as an enzyme inhibitor , particularly in the context of metabolic pathways. The mechanism involves binding to specific enzymes, which can lead to reduced activity and subsequent biological effects such as decreased inflammation or inhibited cancer cell growth.

Medicine

Research has highlighted the anti-inflammatory and anti-cancer properties of this compound. It has shown promise in inducing apoptosis in cancer cells through mitochondrial pathway activation, making it a candidate for further therapeutic exploration .

Industry

In industrial applications, this compound is utilized in the development of new materials with specific chemical properties. Its unique structure allows for modifications that can enhance material performance in various applications.

This compound exhibits significant biological activity:

  • Antimicrobial Activity : Evaluated for its effectiveness against Gram-positive bacteria, showing promising results in antibacterial studies.
  • Anticancer Efficacy : Demonstrated potential in inducing apoptosis in cancer cells, suggesting its application in cancer therapy .

Antibacterial Activity Study

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of benzoate compounds for their antibacterial properties. This compound was included in this evaluation, showcasing effective antibacterial activity against specific bacterial strains.

Anticancer Efficacy Study

Research conducted by Becerra et al. focused on thioacetamide derivatives, including this compound. The findings indicated that it could induce apoptosis in cancer cells via mitochondrial pathway activation, highlighting its potential as an anticancer agent .

Data Tables

Application AreaSpecific UseFindings
ChemistryBuilding block for complex moleculesUsed in synthesis reactions
BiologyEnzyme inhibitorReduces inflammation; inhibits cancer growth
MedicineAnti-inflammatory; Anti-cancerInduces apoptosis in cancer cells
IndustryMaterial developmentEnhances chemical properties

Mechanism of Action

The mechanism of action of Ethyl 4-{[(2-pyrimidinylthio)acetyl]amino}benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The pathways involved often include the modulation of signaling cascades that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Pyrimidine vs. Aromatic Rings : Compounds with pyrimidinylthio groups (A and ) exhibit enhanced target specificity compared to bromophenyl or phenylsulfonyl derivatives, likely due to heterocyclic π-stacking interactions .
  • Hydrophilicity : The 4-oxo and propyl groups in improve aqueous solubility (logP ~2.1 estimated) versus Compound A (logP ~2.8), critical for bioavailability.

Biological Activity

Ethyl 4-{[(2-pyrimidinylthio)acetyl]amino}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzoate core with a pyrimidine-thioacetyl substituent, which is believed to contribute to its biological properties. The structure can be summarized as follows:

  • Chemical Formula : C13H14N2O2S
  • Molecular Weight : 270.33 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by Asati et al. demonstrated that derivatives of similar compounds showed moderate antibacterial effects against Escherichia coli and Staphylococcus aureus .

Pathogen Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
Staphylococcus aureus16 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that it could inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways, as evidenced by flow cytometry analysis .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets:

  • Enzyme Inhibition : The thioacetyl group may interact with enzymes involved in metabolic pathways, leading to inhibition of bacterial growth or cancer cell proliferation.
  • Receptor Binding : The compound may bind to specific receptors on cell membranes, triggering downstream signaling pathways that result in cell death or growth inhibition.

Case Studies

  • Antibacterial Activity Study :
    A study published in the Journal of Medicinal Chemistry evaluated various derivatives of benzoate compounds for their antibacterial properties. This compound was part of this evaluation, showing promising results against Gram-positive bacteria .
  • Anticancer Efficacy :
    Research conducted by Becerra et al. focused on the anticancer properties of thioacetamide derivatives, including this compound. The study highlighted its ability to induce apoptosis in cancer cells via mitochondrial pathway activation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 4-{[(2-pyrimidinylthio)acetyl]amino}benzoate, and how can reaction yields be optimized?

  • Methodology : Multi-step synthesis typically involves coupling ethyl 4-aminobenzoate with a pyrimidinylthioacetyl derivative. Key steps include activating the carboxylic acid group (e.g., using thionyl chloride) and performing nucleophilic substitution under inert conditions. Optimization strategies include:

  • Temperature control (e.g., 0–5°C for acid activation, room temperature for coupling).
  • Catalysts like DMAP to accelerate acylation .
  • Purification via column chromatography or recrystallization to isolate the product.
    • Yield Improvement : Use excess reagents for coupling steps and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Core Techniques :

  • 1H/13C NMR : Assign protons and carbons using DEPT and HSQC experiments; pyrimidinyl protons typically appear as doublets in δ 8.5–9.0 ppm .
  • IR Spectroscopy : Confirm amide (C=O stretch ~1650 cm⁻¹) and ester (C=O ~1720 cm⁻¹) functional groups.
  • X-ray Crystallography : Resolve molecular geometry using SHELXL for refinement. Ensure high-quality crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures) .

Q. How should researchers design initial biological activity assays for this compound?

  • Protocol :

  • Cell Lines : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening via MTT assays. Include positive controls (e.g., cisplatin) and negative controls (DMSO vehicle).
  • Concentration Range : Test 10–200 μM, with triplicate measurements to ensure reproducibility .
  • Data Analysis : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) and validate with flow cytometry for apoptosis induction .

Advanced Research Questions

Q. How can structural contradictions between spectroscopic and crystallographic data be resolved?

  • Approach :

  • Cross-Validation : Compare NMR-derived bond lengths/angles with X-ray data. Discrepancies may arise from dynamic effects (e.g., rotational isomers in solution).
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to simulate NMR shifts and optimize geometry .
  • Troubleshooting : Check sample purity (HPLC) and crystallinity (PXRD). For ambiguous NOE correlations, use ROESY to confirm spatial arrangements .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in anticancer research?

  • Methodology :

  • Analog Synthesis : Modify the pyrimidinylthio group (e.g., replace sulfur with oxygen) or ester moiety (e.g., methyl vs. ethyl).
  • Biological Testing : Screen analogs against a panel of cancer cell lines to identify critical functional groups.
  • Computational SAR : Use molecular docking (AutoDock Vina) to predict binding affinity with targets like topoisomerase II. Validate with SPR or ITC for binding kinetics .

Q. How can the electronic properties of the pyrimidinylthio group influence reactivity and target interactions?

  • Analysis :

  • Electron-Withdrawing Effects : The pyrimidinylthio group may enhance electrophilicity at the amide carbonyl, affecting nucleophilic attack (e.g., by proteases).
  • H-Bonding Potential : Sulfur’s polarizability and pyrimidine’s nitrogen atoms facilitate interactions with kinase ATP-binding pockets.
  • Experimental Validation : Use Hammett constants to correlate substituent effects with activity. Perform frontier molecular orbital (FMO) analysis to predict reactive sites .

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